molecular formula C18H15BrO4 B2593642 Methyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 308296-17-5

Methyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2593642
CAS No.: 308296-17-5
M. Wt: 375.218
InChI Key: WCGFIYOIAGHDOQ-UHFFFAOYSA-N
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Description

Methyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a halogenated benzofuran derivative characterized by a 3-bromophenylmethoxy substituent at the 5-position, a methyl group at the 2-position, and a methoxycarbonyl group at the 3-position of the benzofuran core. Its molecular formula is C₁₈H₁₅BrO₄, with a molecular weight of 383.21 g/mol.

Properties

IUPAC Name

methyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrO4/c1-11-17(18(20)21-2)15-9-14(6-7-16(15)23-11)22-10-12-4-3-5-13(19)8-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGFIYOIAGHDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC(=CC=C3)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves several key steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of 2-hydroxyaryl ketones with appropriate reagents.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with a suitable nucleophile.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the benzofuran with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzofuran ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Overview:

  • Starting Material: 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid
  • Reagents: Bromine (for bromination), methanol (for methoxylation)
  • Conditions: Reflux in appropriate solvents

Antimicrobial Activity

Research has indicated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. Methyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has been tested against various bacterial strains, showing efficacy against Gram-positive and Gram-negative bacteria as well as certain fungi.

Case Study:
A study published in Acta Poloniae Pharmaceutica evaluated the antimicrobial activity of several benzofuran derivatives, including this compound. The results demonstrated promising inhibition zones against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents.

Data Table: Cytotoxicity Results

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)15.4 ± 0.5
HeLa (Cervical Cancer)12.7 ± 0.4
A549 (Lung Cancer)18.9 ± 0.6

Mechanism of Action

The mechanism of action of Methyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromophenyl group can enhance binding affinity to certain targets, while the benzofuran core may contribute to the overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzofuran Core

Halogen Substituents
  • Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (CID 979409): Key Difference: Bromine at the ortho position of the phenyl ring instead of meta. This may alter crystal packing and intermolecular interactions compared to the meta-Br analog . Molecular Formula: C₁₈H₁₅BrO₄ (identical to the target compound).
  • Methyl 5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate: Key Difference: Fluorine replaces bromine at the meta position. However, its smaller atomic radius may reduce steric effects compared to Br .
  • Ethyl 5-[(3-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate :

    • Key Difference : Ethyl ester (vs. methyl) and a phenyl group at the 2-position (vs. methyl).
    • Impact : The ethyl ester may increase lipophilicity, while the 2-phenyl group could enhance π-π stacking interactions in crystal structures, influencing solid-state properties .
Functional Group Modifications
  • Methyl 6-(dibromoacetyl)-5-methoxy-2-methylbenzofuran-3-carboxylate (X) :

    • Key Difference : Dibromoacetyl group at the 6-position and methoxy at the 5-position.
    • Impact : The electron-deficient dibromoacetyl group may enhance reactivity in nucleophilic substitution reactions, while the methoxy group could participate in hydrogen bonding .
  • Methyl 5-(3,4-dimethoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate :

    • Key Difference : A 3,4-dimethoxybenzoyloxy group replaces the 3-bromobenzyloxy group.
    • Impact : The bulkier benzoyloxy group may reduce solubility in polar solvents. The methoxy groups could donate electron density, affecting electronic properties .

Physical and Crystallographic Properties

  • Crystal Packing :

    • The target compound’s meta-Br substitution likely results in different π-π stacking and hydrogen-bonding patterns compared to ortho-Br (CID 979409). For example, ortho-Br may induce closer packing due to reduced steric bulk .
    • SHELX Refinement : Structures of analogs (e.g., 5-fluoro-2-methyl derivatives) refined using SHELXL-97 highlight planar benzofuran cores and dihedral angles between substituents (e.g., 80.96° for 3-methylphenyl rings) .
  • Thermal Properties :

    • Melting points vary with substituent polarity. For instance, sulfinyl derivatives (e.g., methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate) exhibit higher melting points (~375–376 K) due to stronger intermolecular forces .

Biological Activity

Methyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran family, characterized by its unique structural features that contribute to its biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

The molecular formula of this compound is C18H15BrO4, with a molecular weight of 375.22 g/mol. The compound is achiral and has a logP value of 4.844, indicating its lipophilicity, which may influence its bioavailability and interaction with biological membranes.

PropertyValue
Molecular FormulaC18H15BrO4
Molecular Weight375.22 g/mol
LogP4.844
Polar Surface Area36.587 Ų
Hydrogen Bond Acceptors Count5

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. A review of benzo[b]furan derivatives indicated significant antiproliferative effects against various cancer cell lines. For instance, compounds with specific substitutions at the benzofuran ring demonstrated enhanced activity, suggesting that structural modifications can optimize therapeutic efficacy .

In vitro assays revealed that the introduction of a bromine atom on the phenyl ring could enhance the compound's cytotoxicity against cancer cells. The activity was assessed using cell viability assays, where IC50 values were determined for multiple cell lines, showcasing the compound's potential as an anticancer agent.

Antibacterial and Antifungal Activity

The antibacterial and antifungal activities of this compound have also been investigated. Compounds within this class have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the methoxy and bromine groups appears to play a crucial role in enhancing antimicrobial activity .

In a comparative study, derivatives with similar structural motifs exhibited varying degrees of inhibition zones against tested pathogens. For example, certain derivatives demonstrated inhibition zones ranging from 18 mm to 24 mm against Gram-positive and Gram-negative bacteria, indicating promising antibacterial properties.

Case Studies

  • Anticancer Study : A study conducted on a series of benzofuran derivatives found that this compound exhibited a significant increase in antiproliferative activity compared to its unsubstituted counterparts. The study utilized multiple cancer cell lines to assess the compound's effectiveness and reported an IC50 value indicative of its cytotoxic potential .
  • Antimicrobial Efficacy : Another research focused on the antimicrobial properties of related benzofuran compounds revealed that this compound showed robust activity against both fungal and bacterial strains. The study employed agar diffusion methods to measure inhibition zones, confirming the compound's potential as a therapeutic agent in treating infections .

Q & A

Q. What are the recommended synthetic routes for Methyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves multi-step pathways, starting with the benzofuran core functionalization. Key steps include:

Nucleophilic substitution to introduce the 3-bromophenylmethoxy group.

Esterification to install the methyl carboxylate moiety.
Optimization strategies:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetone) improve reaction efficiency, as noted in analogous syntheses .
  • Catalysts : Potassium carbonate or other mild bases facilitate alkoxy group introduction .
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
  • Purity monitoring : Thin-layer chromatography (TLC) with dichloromethane/methanol solvent systems tracks intermediate formation .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and ester functionality. For example, the methyl ester group appears as a singlet near δ 3.8–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z ≈ 404–408 for brominated derivatives) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and stability under storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of benzofuran derivatives?

  • Methodological Answer : Contradictions often arise from overlapping signals (e.g., aromatic protons) or unexpected coupling patterns. Strategies include:
  • Multi-technique validation : Combine 2D NMR (COSY, HSQC) to resolve ambiguous assignments .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX programs) provides unambiguous bond-length and angle data .
  • Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts for comparison with experimental data .

Q. What experimental approaches are used to investigate the biological mechanism of action of this compound?

  • Methodological Answer :
  • Molecular docking : Screen against target proteins (e.g., viral proteases or kinases) using software like AutoDock Vina. The bromine atom may enhance hydrophobic binding .
  • Enzyme inhibition assays : Measure IC50 values using fluorogenic substrates (e.g., for protease activity) .
  • Mutagenesis studies : Replace key residues in target enzymes to identify binding hotspots .

Q. How do substituent variations on the benzofuran core influence the compound's reactivity and bioactivity?

  • Methodological Answer : Substituents alter electronic and steric properties, as shown in comparative studies:
Substituent PositionFunctional GroupEffect on Reactivity/BioactivityReference
5-positionBrEnhances lipophilicity and antimicrobial activity
3-positionMethyl esterImproves metabolic stability
Methoxy groupsElectron-donatingModulates aromatic electrophilic substitution rates
  • Synthetic tailoring : Replace bromine with chlorine to study halogen-dependent cytotoxicity .

Q. What strategies mitigate stability issues during storage of this compound?

  • Methodological Answer :
  • Storage conditions : Store at –20°C in amber vials to prevent light-induced degradation .
  • Stabilizers : Add antioxidants (e.g., BHT) to solutions to inhibit oxidation .
  • Periodic analysis : Reassess purity via HPLC every 6 months .

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